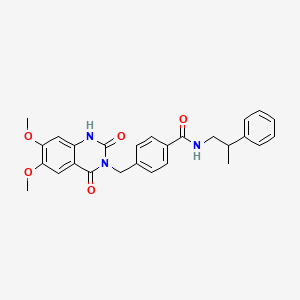![molecular formula C20H19ClN4O2 B2809724 5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1052615-39-0](/img/structure/B2809724.png)
5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Anti-protozoal Activity : Dürüst et al. (2012) discussed the synthesis of novel oxadiazolyl pyrrolo triazole diones, focusing on their in vitro anti-protozoal and cytotoxic activities. These compounds were designed using bioisosterism principles and synthesized through 1,3-dipolar cycloaddition reactions, indicating a potential for treating protozoal infections (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Synthetic Methodologies : Grozav, Chornous, and Vovk (2016) elaborated on the synthesis of 1,2,3-triazoles and dihydropyrrolo[3,4-d]triazoles from 5-(azidomethyl)-4-chloro-1H-imidazoles. This research highlights the versatility of these compounds in organic synthesis, showcasing their potential in creating a variety of biologically active molecules (Grozav, Chornous, & Vovk, 2016).
Chemical Transformations : The work by Khaliullin et al. (2014) on the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole demonstrates the chemical versatility of triazole derivatives in forming new heterocyclic compounds. This suggests a pathway for the development of novel materials or therapeutic agents with specific chemical properties (Khaliullin, Klen, Makarova, & Pestrikova, 2014).
Potential Therapeutic Applications
Antimicrobial Activity : Purohit et al. (2011) synthesized triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazines containing the 3-chlorophenyl moiety, evaluating their antimicrobial activity. Some of these compounds exhibited significant inhibition against bacterial and fungal growth, pointing towards potential applications in developing new antimicrobial agents (Purohit, Dodiya, Ghetiya, Vekariya, & Joshi, 2011).
Cytotoxic Activity : Azab, Aly, and Gobouri (2017) explored the synthesis of novel azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione, investigating their cytotoxic activity. The findings suggest that these compounds could be promising candidates for anticancer drug development, highlighting the diverse therapeutic potential of triazole derivatives (Azab, Aly, & Gobouri, 2017).
properties
IUPAC Name |
5-(3-chlorophenyl)-3-[(2,4,6-trimethylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-11-7-12(2)16(13(3)8-11)10-24-18-17(22-23-24)19(26)25(20(18)27)15-6-4-5-14(21)9-15/h4-9,17-18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYYFHKXWWBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

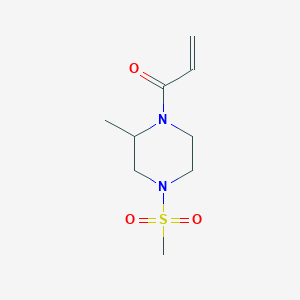
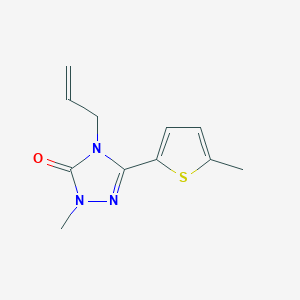
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)
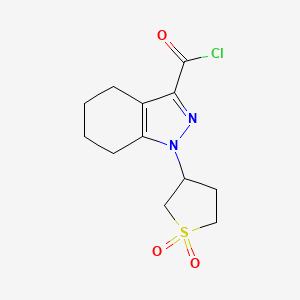
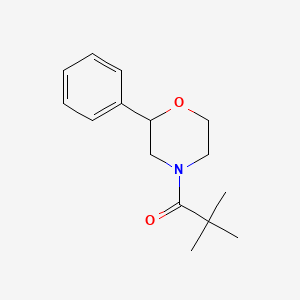
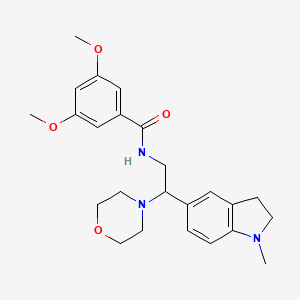
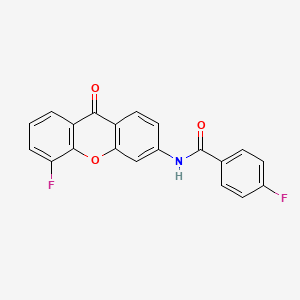
![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2809655.png)
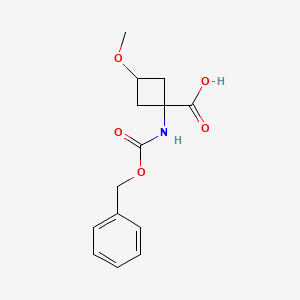
![1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2809658.png)
![1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2809659.png)
![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2809660.png)
![1-[(2-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2809662.png)
